ETHYL 2-(5-BROMOFURAN-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 2-(5-BROMOFURAN-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics . This particular compound features a bromofuran moiety and a cyclopenta[b]thiophene core, making it a unique and potentially valuable molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(5-BROMOFURAN-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bromofuran Moiety: The bromofuran moiety can be synthesized by brominating furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amidation Reaction: The bromofuran is then reacted with an appropriate amine to form the bromofuran-amido intermediate.
Cyclopenta[b]thiophene Formation: The cyclopenta[b]thiophene core is synthesized through a series of condensation reactions involving thiophene and cyclopentanone derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(5-BROMOFURAN-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Substitution: The bromine atom in the bromofuran moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted derivatives with various functional groups replacing the bromine atom
Scientific Research Applications
ETHYL 2-(5-BROMOFURAN-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in the areas of anticancer, anti-inflammatory, and antimicrobial agents.
Biological Research: The compound can be used as a probe or tool in biological studies to investigate various biochemical pathways and molecular interactions.
Industrial Applications: The compound’s chemical reactivity and stability make it suitable for use in various industrial processes, including the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-(5-BROMOFURAN-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The bromofuran and cyclopenta[b]thiophene moieties may play a crucial role in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-AMINO-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE-3-CARBOXYLATE: A thiophene derivative with similar structural features but lacking the bromofuran moiety.
ETHYL 5-BROMOFURAN-2-CARBOXYLATE: A simpler compound with the bromofuran moiety but without the cyclopenta[b]thiophene core.
Uniqueness
ETHYL 2-(5-BROMOFURAN-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to the combination of the bromofuran and cyclopenta[b]thiophene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
ethyl 2-[(5-bromofuran-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4S/c1-2-20-15(19)12-8-4-3-5-10(8)22-14(12)17-13(18)9-6-7-11(16)21-9/h6-7H,2-5H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMGTJWQQYNSNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(O3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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